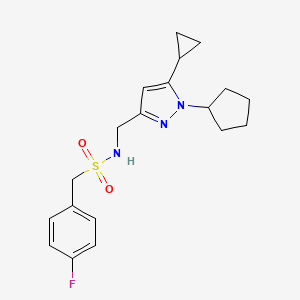
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes:
- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's unique pharmacological properties.
- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring enhances the compound's interaction with biological targets.
- Methanesulfonamide Group : This functional group is critical for the compound's biological activity, particularly in enzyme inhibition.
The molecular formula of this compound is C18H24N4O3, with a molecular weight of approximately 344.4 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation.
Anticancer Potential
This compound has also been investigated for its anticancer properties:
- Protein Kinase Inhibition : Similar pyrazole derivatives have demonstrated efficacy as protein kinase inhibitors, which are vital in cancer signaling pathways.
- Cytotoxicity Studies : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Pyrazole Ring : Utilizing cyclopentyl and cyclopropyl precursors.
- Introduction of Methanesulfonamide Group : This step is crucial for enhancing biological activity.
- Final Coupling with 4-Fluorophenyl Group : Ensures the stability and efficacy of the final product.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-16-9-5-14(6-10-16)13-26(24,25)21-12-17-11-19(15-7-8-15)23(22-17)18-3-1-2-4-18/h5-6,9-11,15,18,21H,1-4,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUJBAHNGOFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













